molecular formula C19H12BrF3N4O B2521094 1-(4-bromophenyl)-5-(2-(trifluoromethyl)benzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1326905-58-1

1-(4-bromophenyl)-5-(2-(trifluoromethyl)benzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B2521094
CAS RN: 1326905-58-1
M. Wt: 449.231
InChI Key: HQZXDDUMIAQORF-UHFFFAOYSA-N
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Description

The compound "1-(4-bromophenyl)-5-(2-(trifluoromethyl)benzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one" belongs to the class of pyrazolopyrimidinones, which are heterocyclic compounds that have been extensively studied for their biological activities. These compounds are known for their potential as anti-inflammatory, antimicrobial, and anticancer agents, as well as their ability to inhibit enzymes such as adenosine deaminase .

Synthesis Analysis

The synthesis of pyrazolopyrimidinones typically involves the formation of the pyrazolo[3,4-d]pyrimidin-4-one ring system through various synthetic routes. For instance, derivatives of pyrazolopyrimidinones can be synthesized from reactions involving amino-pyrazoles with carboxamides or aromatic aldehydes, often in the presence of catalysts like heteropolyacids . The introduction of substituents such as aryl or alkyl groups at specific positions on the nucleus can significantly influence the biological activity of these compounds .

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidinones is characterized by the presence of a pyrazolo[3,4-d]pyrimidin-4-one core, which can be further modified by substituents on the aromatic rings. X-ray crystallography, density functional theory (DFT) calculations, and spectroscopic methods such as FT-IR, NMR, and Mass spectroscopy are commonly used to determine and confirm the molecular geometry and electronic properties of these compounds .

Chemical Reactions Analysis

Pyrazolopyrimidinones can undergo various chemical reactions, including glycosylation, functional group transformations, and cycloaddition reactions. These reactions allow for the introduction of different functional groups, which can lead to a diverse range of derivatives with varying biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyrimidinones, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the core structure. The electronic properties, such as molecular electrostatic potential (MEP), frontier molecular orbitals (FMOs), and non-linear optical (NLO) properties, can be studied using theoretical calculations to predict the reactivity and interaction of these compounds with biological targets .

Relevant Case Studies

Several studies have demonstrated the potential of pyrazolopyrimidinones in various biological applications. For example, certain derivatives have shown significant anti-inflammatory activity without ulcerogenic side effects, which is a common issue with nonsteroidal anti-inflammatory drugs (NSAIDs) . Other derivatives have been evaluated for their antimicrobial activity and their ability to inhibit enzymes like adenosine deaminase, which is a therapeutic target for conditions such as inflammation and cancer . Additionally, some pyrazolopyrimidinones have exhibited potent antiviral and antitumor activities, making them promising candidates for the development of new anticancer and anti-5-lipoxygenase agents .

Scientific Research Applications

Anticancer and Anti-inflammatory Applications

The compound has shown promising applications in the field of medicine, particularly in anticancer and anti-inflammatory therapies. A study revealed that a series of pyrazolopyrimidines, closely related to the compound , exhibited cytotoxic activities against certain cancer cell lines (HCT-116 and MCF-7) and also acted as 5-lipoxygenase inhibitors, suggesting potential therapeutic applications in cancer and inflammation-related conditions (Rahmouni et al., 2016). Additionally, certain derivatives of pyrazolo[3,4-d]pyrimidin-4(5H)-one showcased significant anti-inflammatory activity, with some compounds being comparable to indomethacin, a standard drug, while exhibiting minimal ulcerogenic effects, making them potential candidates for anti-inflammatory therapies (El-Tombary, 2013).

Antimicrobial Applications

The compound's derivatives have also been explored for their antimicrobial properties. Various studies have synthesized and evaluated the antimicrobial efficacy of pyrazolopyrimidines derivatives, suggesting their potential use as antimicrobial agents. The synthesized compounds showed a broad spectrum of activity against different microbial strains, indicating their potential in combating microbial infections (El‐Wahab et al., 2015), (Abdel-Gawad et al., 2003).

Structural and Chemical Studies

The compound and its derivatives have been subjects of various structural and chemical studies. These studies offer insights into the molecular and crystal structures, providing foundational knowledge for further application-based research. For instance, the study of hydrogen-bonded chains and sheet structures in isostructural derivatives of the compound provides a deeper understanding of its structural characteristics (Portilla et al., 2005).

Future Directions

The study strongly indicates that the novel scaffolds of triazole-pyrimidine-based compounds, including “1-(4-bromophenyl)-5-(2-(trifluoromethyl)benzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one”, can potentially be developed as neuroprotective and anti-neuroinflammatory agents . This opens up new avenues for research and development in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

properties

IUPAC Name

1-(4-bromophenyl)-5-[[2-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrF3N4O/c20-13-5-7-14(8-6-13)27-17-15(9-25-27)18(28)26(11-24-17)10-12-3-1-2-4-16(12)19(21,22)23/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZXDDUMIAQORF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-bromophenyl)-5-(2-(trifluoromethyl)benzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

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